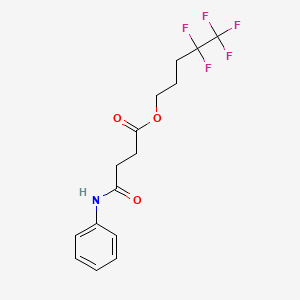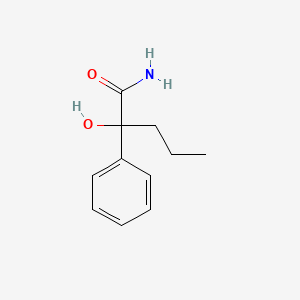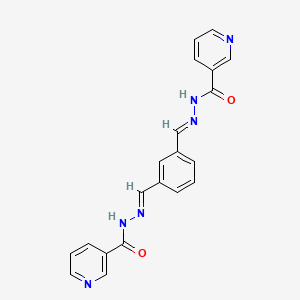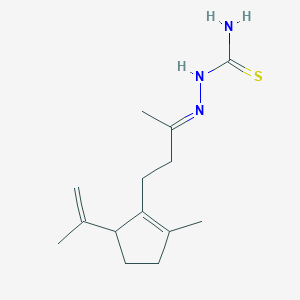
4,4,5,5,5-pentafluoropentyl 4-anilino-4-oxobutanoate
Overview
Description
4,4,5,5,5-pentafluoropentyl 4-anilino-4-oxobutanoate is a chemical compound that has garnered significant interest in scientific research due to its unique properties. Also known as PFPB, this compound belongs to the class of anilino-oxobutanoate derivatives and is used in various scientific studies due to its ability to interact with biological systems. In
Mechanism of Action
PFPB acts by binding to the active site of enzymes and inhibiting their activity. This leads to a decrease in the production of neurotransmitters, which can result in the alleviation of symptoms associated with neurological disorders. PFPB has also been shown to interact with ion channels and receptors, which can affect the function of neurons and other cells.
Biochemical and Physiological Effects
PFPB has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of acetylcholinesterase and butyrylcholinesterase in the brain, which can improve cognitive function. PFPB has also been shown to reduce the levels of reactive oxygen species, which can protect cells from oxidative damage. Additionally, PFPB has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
PFPB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. PFPB is also relatively inexpensive compared to other compounds used in scientific research. However, PFPB has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of PFPB in scientific research. One potential application is in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. PFPB could also be used in the development of drugs for the treatment of inflammation and oxidative stress-related diseases. Additionally, PFPB could be used as a tool in the study of enzyme inhibition and the function of ion channels and receptors.
Conclusion
In conclusion, PFPB is a chemical compound that has significant potential for use in scientific research. Its unique properties make it a valuable tool in the study of biological systems. The synthesis method has been optimized to produce high yields of pure PFPB, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use, PFPB has several potential applications in the development of drugs and in the study of enzyme inhibition and the function of ion channels and receptors.
Scientific Research Applications
PFPB has been used in various scientific studies due to its ability to interact with biological systems. It has been shown to act as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 4-anilino-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F5NO3/c16-14(17,15(18,19)20)9-4-10-24-13(23)8-7-12(22)21-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZGBHULNZOAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601348324 | |
| Record name | 4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(phenylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303133-84-8 | |
| Record name | 4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(phenylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2-chlorophenoxy)propyl]morpholine](/img/structure/B3847013.png)
![4-[6-(1-naphthyloxy)hexyl]morpholine](/img/structure/B3847019.png)

![N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide](/img/structure/B3847040.png)
![1-[4-(2-fluorophenoxy)butyl]pyrrolidine](/img/structure/B3847044.png)
![N'-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847059.png)
![1-[3-(2-bromophenoxy)propyl]piperidine](/img/structure/B3847062.png)






![1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B3847122.png)